

Unveiling the Target of BR102375: A Technical Guide to Its Interaction with BRD4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

BR102375, also known as amredobresib and BI894999, is a potent and orally bioavailable small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins. Specifically, it shows high affinity for Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and NUT carcinoma.[1] This technical guide provides a comprehensive overview of the biological target of BR102375, its mechanism of action, detailed experimental protocols for its characterization, and quantitative data summarizing its inhibitory activity.

Biological Target: Bromodomain-containing protein 4 (BRD4)

The primary biological target of **BR102375** is BRD4, a member of the BET family of proteins which also includes BRD2, BRD3, and BRDT.[2][3] BRD4 is a crucial epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[4] This interaction tethers BRD4 to chromatin, where it acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II, stimulating

transcriptional elongation and driving the expression of key oncogenes, most notably MYC.[3] [4][5]

Mechanism of Action

BR102375 functions as a competitive inhibitor of BRD4. It occupies the acetyl-lysine binding pockets of the BRD4 bromodomains, thereby preventing the interaction between BRD4 and acetylated histones on chromatin.[2][4][6] This disruption displaces BRD4 from the promoters and super-enhancers of its target genes. The subsequent failure to recruit P-TEFb leads to the suppression of transcriptional elongation and a significant downregulation of oncogenes like MYC.[7] The ultimate cellular consequences of BRD4 inhibition by BR102375 include cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells.[1][8]

Quantitative Data

The inhibitory potency of **BR102375** against the two bromodomains of BRD4 has been quantified using various biochemical assays, with the AlphaScreen assay being a primary method. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compound Name	Target Bromodom ain	Assay Type	IC50 (nM)	pIC50	Reference
BR102375 (amredobresi b/BI894999)	BRD4-BD1	AlphaScreen	5	8.05	[1][6]
BR102375 (amredobresi b/BI894999)	BRD4-BD2	AlphaScreen	41	7.05	[1][6]
BR102375	BRD4	AlphaScreen	9	8.05	[1]
BR102375	BRD4	-	90	7.05	[1]

Experimental Protocols Biochemical Target Binding Assay: AlphaScreen

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the direct binding of **BR102375** to the bromodomains of BRD4 and determine its inhibitory potency.

Principle: The assay measures the disruption of the interaction between a GST-tagged BRD4 bromodomain protein and a biotinylated acetylated histone peptide. Glutathione-coated acceptor beads bind to the GST-tagged BRD4, and streptavidin-coated donor beads bind to the biotinylated peptide. When in close proximity, excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal. **BR102375** competes with the histone peptide for binding to BRD4, separating the beads and causing a decrease in the signal.[5][9]

Materials:

- Purified GST-tagged BRD4-BD1 or BRD4-BD2 protein
- Biotinylated acetylated histone H4 peptide
- BR102375 (or other test compounds) dissolved in DMSO
- AlphaScreen Glutathione Acceptor beads
- AlphaScreen Streptavidin-conjugated Donor beads
- Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
- 384-well white microplates

Procedure:

- Compound Preparation: Prepare serial dilutions of BR102375 in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Reaction Mixture Preparation: In a 384-well plate, add the following in order:
 - 5 μL of the diluted test compound or vehicle (DMSO) control.
 - 5 μL of a solution containing the biotinylated histone peptide.

- 5 μL of a solution containing the GST-tagged BRD4 protein.
- Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
- · Bead Addition:
 - Add 5 µL of Glutathione Acceptor beads to each well.
 - \circ Shortly thereafter, add 5 μ L of Streptavidin-Donor beads to each well. This step should be performed in subdued light.
- Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.
- Data Acquisition: Read the plate on a microplate reader capable of detecting AlphaScreen signals (excitation at 680 nm, emission at 520-620 nm).[4]
- Data Analysis: The IC50 values are calculated by plotting the signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of **BR102375** on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

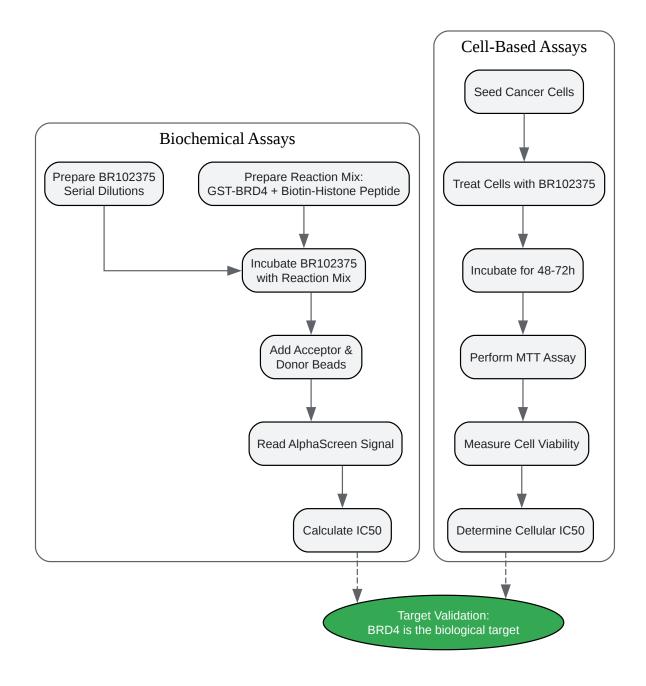
- Cancer cell line (e.g., MV-4-11, a human AML cell line)
- Complete cell culture medium
- BR102375 dissolved in DMSO

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 μL of complete medium and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of BR102375 in the complete medium.
 Remove the old medium from the cells and add 100 μL of the medium containing the test compound or a vehicle control (DMSO).
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
 cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of
 the compound concentration.

Visualizations Signaling Pathway and Mechanism of Inhibition



Click to download full resolution via product page

Caption: BRD4 signaling pathway and the inhibitory action of BR102375.

Experimental Workflow for Target Identification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BET Family Protein BRD4: An Emerging Actor in NFkB Signaling in Inflammation and Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bead-based proximity assay for BRD4 ligand discovery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Target of BR102375: A Technical Guide to Its Interaction with BRD4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424344#br102375-biological-target-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com